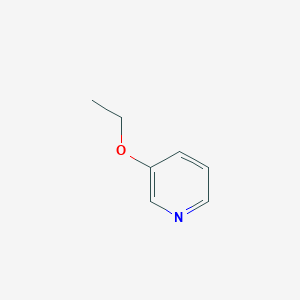
3-Ethoxypyridine
Overview
Description
3-Ethoxypyridine is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, where an ethoxy group is substituted at the third position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxypyridine can be synthesized through several methods. One common method involves the reaction of 3-hydroxypyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound can be produced through the alkylation of pyridine derivatives. The process involves the use of ethylating agents such as ethyl bromide or ethyl chloride in the presence of a catalyst like aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield 3-ethoxypiperidine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often require a base and are conducted under reflux conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 3-Ethoxypiperidine.
Substitution: Depending on the nucleophile, products can include 3-aminopyridine or 3-thiopyridine derivatives.
Scientific Research Applications
3-Ethoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-ethoxypyridine and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
3-Methoxypyridine: Similar structure with a methoxy group instead of an ethoxy group.
3-Hydroxypyridine: Contains a hydroxyl group at the third position.
3-Chloropyridine: Contains a chlorine atom at the third position.
Comparison: 3-Ethoxypyridine is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its analogs. For example, the ethoxy group can influence the compound’s reactivity and solubility, making it suitable for specific synthetic applications that other derivatives may not be ideal for.
Properties
IUPAC Name |
3-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-9-7-4-3-5-8-6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMFHFVYCDGDEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879121 | |
| Record name | 3-Ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14773-50-3 | |
| Record name | 3-Ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions of 3-ethoxypyridine with hydrochloric acid?
A1: Studies have shown that heating this compound with hydrochloric acid can lead to different outcomes depending on the presence and position of other substituents on the pyridine ring:
- Simple Hydrolysis: this compound itself undergoes hydrolysis when heated with hydrochloric acid, replacing the ethoxy group with a hydroxyl group, yielding 3-hydroxypyridine.
- Bromine Migration and Substitution: In the case of 3-bromo-2-ethoxypyridine and 5-bromo-2-ethoxypyridine, heating with hydrochloric acid results in a mixture of 3,5-dibromo-2-hydroxypyridine and 2-hydroxypyridine. This suggests a migration of the bromine atom within the molecule.
- Selective Substitution: When 5-bromo-3-ethoxypyridine is treated with hydrochloric acid, only the ethoxy group is replaced by a hydroxyl group, leaving the bromine atom untouched.
Q2: Can this compound be used as a starting material to synthesize other substituted pyridines?
A2: Yes, this compound serves as a valuable precursor in various synthetic pathways. For instance:
- Synthesis of 2-amino-5-ethoxypyridine: Starting from this compound, a multi-step synthesis can be employed to obtain 2-amino-5-ethoxypyridine. This involves bromination, nitration, reduction, and final substitution reactions.
- Introduction of 1-adamantylthio group: Research indicates that reacting this compound 1-oxide with 1-adamantanethiol in acetic anhydride leads to the formation of 2-(1-adamantylthio)-3-ethoxypyridine. This reaction highlights the susceptibility of the 2-position to nucleophilic attack in the presence of the 1-oxide.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B173546.png)










